The Core Mechanism of Action of 4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) Hydrochloride: An In-Depth Technical Guide
The Core Mechanism of Action of 4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) hydrochloride is a rigid analogue of 3,4-methylenedioxyamphetamine (MDA). Structurally, it is a positional isomer of the psychoactive compound 5,6-methylenedioxy-2-aminoindane (B1208349) (5,6-MDAI, commonly known as MDAI). Seminal research into the structure-activity relationships of these compounds has demonstrated that the placement of the methylenedioxy group on the indane ring system is a critical determinant of pharmacological activity. This technical guide provides a detailed examination of the mechanism of action of 4,5-MDAI hydrochloride, focusing on its interaction with monoamine neurotransmitter systems. Contrary to its 5,6-isomer, 4,5-MDAI has been shown to be largely inactive as a central nervous system (CNS) agent, demonstrating no significant interaction with the primary targets of related psychoactive compounds. This lack of activity is its defining mechanistic characteristic.
Introduction
The 2-aminoindane scaffold has been a subject of interest in medicinal chemistry as a conformationally restricted analogue of phenethylamines. By locking the flexible side chain of amphetamine-like compounds into an indane ring, researchers can probe the structural requirements for interaction with monoamine transporters and receptors. 4,5-MDAI and its isomer, 5,6-MDAI, were synthesized and evaluated to explore these structure-activity relationships and to identify potential non-neurotoxic alternatives to MDMA.[1] While 5,6-MDAI demonstrated MDMA-like behavioral effects, 4,5-MDAI was found to be behaviorally inactive, indicating a profound difference in their pharmacological profiles.[2]
Pharmacodynamics: A Lack of Significant CNS Activity
The primary mechanism of action for many psychoactive phenethylamines and their analogues is the interaction with monoamine transporters, specifically the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). These compounds can act as substrates for these transporters, leading to neurotransmitter release, or as inhibitors of neurotransmitter reuptake.
In the case of 4,5-MDAI hydrochloride, in vivo studies in rats have shown that it does not substitute for the discriminative stimulus effects of MDMA.[2] This is a key piece of evidence indicating that 4,5-MDAI does not produce MDMA-like subjective effects and, by extension, does not share its primary mechanism of action. This lack of CNS activity strongly suggests that 4,5-MDAI does not significantly interact with SERT, DAT, or NET to induce neurotransmitter release or inhibit reuptake.
For comparative purposes, the table below summarizes the monoamine release potency for the active isomer, 5,6-MDAI, and MDMA, contrasted with the observed inactivity of 4,5-MDAI.
| Compound | Serotonin (5-HT) Release EC50 (nM) | Norepinephrine (NE) Release EC50 (nM) | Dopamine (DA) Release EC50 (nM) | In Vivo MDMA-like Activity |
| 4,5-MDAI | No significant activity reported | No significant activity reported | No significant activity reported | Does not substitute for MDMA[2] |
| 5,6-MDAI | 114 | 117 | 1334 | Substitutes for MDMA[2] |
| MDMA | 49.6 - 72 | 54.1 - 110 | 51.2 - 278 | - |
Signaling Pathway Diagram
The following diagram illustrates the proposed lack of interaction of 4,5-MDAI with the presynaptic monoamine transporter system.
Experimental Protocols
The determination of a compound's activity at monoamine transporters is typically achieved through in vitro assays, such as radioligand binding assays and neurotransmitter release assays. The following are detailed, generalized protocols for these key experiments.
Radioligand Binding Assay for Monoamine Transporters
This assay measures the affinity of a test compound for the serotonin, dopamine, and norepinephrine transporters by assessing its ability to compete with a radiolabeled ligand known to bind to the transporter.
Objective: To determine the binding affinity (Ki) of 4,5-MDAI hydrochloride for SERT, DAT, and NET.
Materials:
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HEK293 cells stably expressing human SERT, DAT, or NET.
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Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET).
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Test compound: 4,5-MDAI hydrochloride.
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Non-specific binding control: A high concentration of a known potent ligand for each transporter (e.g., fluoxetine (B1211875) for SERT, GBR 12909 for DAT, desipramine (B1205290) for NET).
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Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
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96-well microplates.
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Glass fiber filters.
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Scintillation fluid and counter.
Procedure:
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Membrane Preparation: Culture HEK293 cells expressing the transporter of interest. Harvest the cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend in fresh assay buffer to a final protein concentration of 10-20 µ g/well .
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Assay Setup: In a 96-well plate, add the following to each well in triplicate:
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Total Binding: Cell membrane preparation, radioligand, and assay buffer.
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Non-specific Binding: Cell membrane preparation, radioligand, and a high concentration of the non-specific binding control.
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Test Compound: Cell membrane preparation, radioligand, and varying concentrations of 4,5-MDAI hydrochloride.
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Incubation: Incubate the plates at room temperature for 60-120 minutes to allow binding to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
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Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Neurotransmitter Release Assay
This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled neurotransmitter from cells expressing the relevant monoamine transporter.
Objective: To determine the neurotransmitter release-promoting activity (EC₅₀) of 4,5-MDAI hydrochloride at SERT, DAT, and NET.
Materials:
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HEK293 cells stably expressing human SERT, DAT, or NET.
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Radiolabeled neurotransmitters: [³H]serotonin, [³H]dopamine, [³H]norepinephrine.
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Test compound: 4,5-MDAI hydrochloride.
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Positive control: A known releasing agent (e.g., p-chloroamphetamine for SERT, amphetamine for DAT, norepinephrine for NET).
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Uptake buffer and release buffer (e.g., Krebs-Ringer-HEPES buffer).
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96-well microplates.
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Scintillation fluid and counter.
Procedure:
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Cell Plating: Plate the transporter-expressing cells in 96-well plates and allow them to adhere and grow.
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Loading: Wash the cells with uptake buffer and then incubate them with the respective radiolabeled neurotransmitter for 30-60 minutes at 37°C to allow for uptake and loading into the cells.
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Washing: Wash the cells multiple times with buffer to remove any extracellular radiolabeled neurotransmitter.
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Release: Add release buffer containing varying concentrations of 4,5-MDAI hydrochloride or the positive control to the cells. Incubate for 10-30 minutes at 37°C.
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Sample Collection: Collect the supernatant (release buffer) from each well.
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Cell Lysis: Lyse the cells in the wells to release the remaining intracellular radioactivity.
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Counting: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
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Data Analysis: Calculate the percentage of neurotransmitter release for each concentration of the test compound. Plot the percentage of release against the logarithm of the test compound concentration and determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal release).
Conclusion
The mechanism of action of 4,5-MDAI hydrochloride is characterized by a lack of significant pharmacological activity at the primary CNS targets for its psychoactive structural analogues. In vivo and, by inference from the lack of reported data, in vitro studies indicate that it does not act as a potent monoamine releasing agent or reuptake inhibitor. This inactivity is attributed to the specific positioning of the methylenedioxy group at the 4 and 5 positions of the indane ring, which appears to be unfavorable for productive interaction with the serotonin, dopamine, and norepinephrine transporters. For researchers and drug development professionals, 4,5-MDAI serves as an important tool compound for understanding the strict structural requirements for ligand interaction with monoamine transporters and as a negative control in the study of its active isomer, 5,6-MDAI.
